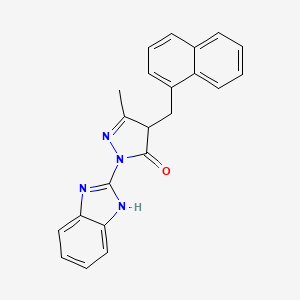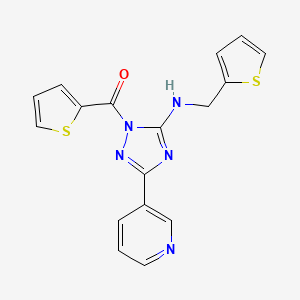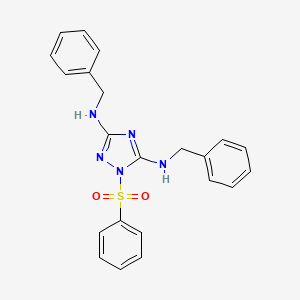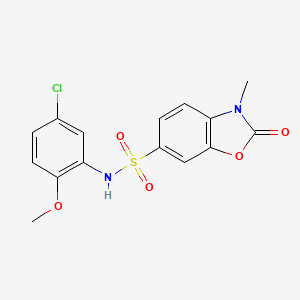![molecular formula C17H15N3O7S B4227491 dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate](/img/structure/B4227491.png)
dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In
Mechanism of Action
The mechanism of action of dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is not fully understood. However, it has been proposed that the compound induces cell death through the activation of apoptosis pathways. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, it has been reported to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth and proliferation of certain parasites, making it a potential candidate for the development of novel antiparasitic drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, the compound has certain limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate. One area of interest is the development of new anticancer drugs based on the structure of the compound. Another potential direction is the development of new antibiotics and antiparasitic drugs based on the antimicrobial and antiparasitic properties of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as material science and nanotechnology.
In conclusion, dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate is a promising compound with a wide range of potential applications in various fields. Its potent anticancer and antimicrobial properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential applications in other areas.
Scientific Research Applications
Dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been demonstrated to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.
properties
IUPAC Name |
dimethyl 2-[[2-(5-nitropyridin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7S/c1-26-16(22)10-3-5-12(17(23)27-2)13(7-10)19-14(21)9-28-15-6-4-11(8-18-15)20(24)25/h3-8H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYAFKTZMOCSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-acetyl-2-chloro-N'-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4227411.png)
![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4227427.png)

![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4227462.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4227469.png)
![7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4227492.png)


